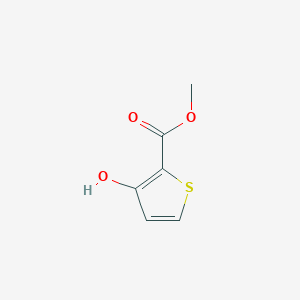

Methyl 3-hydroxythiophene-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMVRXMFCHXUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342368 | |

| Record name | Methyl 3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-06-9 | |

| Record name | Methyl 3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-thiophene-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-hydroxythiophene-2-carboxylate CAS number 5118-06-9

An In-depth Technical Guide to Methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9)

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound, identified by CAS number 5118-06-9, is a pivotal heterocyclic building block in the landscape of synthetic chemistry and drug discovery. As a substituted thiophene, a five-membered, sulfur-containing aromatic ring, it belongs to a class of compounds that are privileged pharmacophores in medicinal chemistry.[1] The strategic placement of a hydroxyl group at the C3 position and a methyl ester at the C2 position imparts a unique reactivity profile, making it a valuable precursor for a diverse array of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in chemical research and development.

Core Physicochemical & Computational Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in research. This compound is typically a white to light yellow crystalline powder.[2][3] Key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5118-06-9 | [2][4] |

| Molecular Formula | C₆H₆O₃S | [4] |

| Molecular Weight | 158.18 g/mol | [4] |

| Appearance | White to light yellow crystal powder | [2][3] |

| Melting Point | 38-43 °C (lit.) | [2][3] |

| Boiling Point | 107-109 °C at 13 mmHg | [5][6] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Slightly soluble in water | [2][7] |

| Purity | Typically ≥95% or ≥97% | [4][5] |

| SMILES | O=C(C1=C(O)C=CS1)OC | [4] |

| InChI Key | SEMVRXMFCHXUMD-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [4] |

| logP | 1.2403 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 1 | [4] |

The Chemistry of Tautomerism: A Critical Insight

A defining characteristic of the 3-hydroxythiophene system is its existence in a solvent-dependent equilibrium between two tautomeric forms: the aromatic hydroxythiophene (enol) form and the non-aromatic thiophen-3(2H)-one (keto) form.[8] This tautomerism is a critical determinant of the molecule's reactivity, influencing its behavior in various chemical transformations. While the hydroxy tautomer is often favored, the presence of the keto form opens up distinct reaction pathways.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 5118-06-9 [chemicalbook.com]

- 3. This compound, 97% 5118-06-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. chemscene.com [chemscene.com]

- 5. 5118-06-9 this compound AKSci J54662 [aksci.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 5118-06-9 [amp.chemicalbook.com]

- 8. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl 3-hydroxythiophene-2-carboxylate: Properties, Synthesis, and Applications

Abstract

Methyl 3-hydroxythiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique electronic and structural features, stemming from the 3-hydroxythiophene core, make it a valuable precursor for a wide range of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed, field-tested protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. Furthermore, we explore its chemical reactivity and highlight its utility as a scaffold in the development of biologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Significance of the Thiophene Scaffold

Thiophene-based heterocycles are a cornerstone of medicinal chemistry, prized for their ability to act as bioisosteres of phenyl groups and for their diverse biological activities.[1][2] These sulfur-containing rings are present in numerous marketed drugs, where they contribute to the molecule's pharmacokinetic and pharmacodynamic profile. This compound, in particular, offers a synthetically advantageous platform. The hydroxyl and carboxylate groups at the 2- and 3-positions provide reactive handles for a variety of chemical transformations, enabling the construction of diverse molecular libraries for screening and development. Its applications are found in the synthesis of compounds with potential antioxidant and antibacterial properties, underscoring its relevance in modern drug discovery.[2]

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. This compound is typically a white to light yellow crystalline powder.[3] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 5118-06-9 | [4][5] |

| Molecular Formula | C₆H₆O₃S | [4][5] |

| Molecular Weight | 158.18 g/mol | [5] |

| Appearance | White to pale yellow crystal powder | [3][6] |

| Melting Point | 38-43 °C | [3] |

| Boiling Point | 107-109 °C at 13 mmHg | [4] |

| Density | 1.372 g/cm³ | [4] |

| Flash Point | 110 °C (closed cup) | [4] |

| Solubility | Slightly soluble in water | [3][7] |

| InChI Key | SEMVRXMFCHXUMD-UHFFFAOYSA-N | [8] |

| SMILES | COC(=O)c1sccc1O |

Synthesis of this compound

The most common and reliable synthesis of this compound is based on the method reported by Huddleston and Barker.[3][9] This procedure involves a base-catalyzed condensation reaction between methyl mercaptoacetate and methyl 2-chloroacrylate.

Principle of the Method

The synthesis proceeds via a tandem Michael addition-intramolecular condensation mechanism. Initially, the sodium methoxide deprotonates the α-carbon of methyl mercaptoacetate, forming a thiolate anion. This nucleophile then attacks the electron-deficient β-carbon of methyl 2-chloroacrylate in a Michael addition. The subsequent intramolecular Dieckmann-type condensation, followed by elimination of chloride and tautomerization, yields the stable 3-hydroxythiophene ring system. The use of anhydrous methanol is critical to prevent side reactions, and cooling the reaction mixture during the addition of the acrylate helps to control the exothermic nature of the reaction.

Detailed Experimental Protocol

Materials:

-

Sodium metal

-

Anhydrous methanol

-

Methyl mercaptoacetate (Methyl thioglycolate)[9]

-

Methyl 2-chloroacrylate

-

4 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Preparation of Sodium Methoxide Solution: In a clean, dry round-bottom flask equipped with a magnetic stirrer, carefully add sodium (700 mg, 30 mmol) in small portions to 15 mL of anhydrous methanol under an inert atmosphere. Allow the sodium to react completely to form a 2 M solution of sodium methoxide.

-

Addition of Thiol: To the freshly prepared sodium methoxide solution, add methyl mercaptoacetate (1.9 g, 18 mmol).[9]

-

Michael Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise via a dropping funnel, ensuring the temperature remains low.[9]

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.[9]

-

Work-up and Extraction:

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[9]

-

Purification: The resulting brown oil, which solidifies upon standing, is often of sufficient purity (typically >95%) for subsequent reactions.[9] If higher purity is required, recrystallization or column chromatography can be employed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following section details the expected spectroscopic data for this compound and provides generalized protocols for data acquisition.

¹H NMR Spectroscopy

Expected Spectrum: (400 MHz, CDCl₃) δ 9.56 (br s, 1H, OH), 7.37 (d, J = 5.2 Hz, 1H, thiophene H), 6.74 (d, J = 5.2 Hz, 1H, thiophene H), 3.89 (s, 3H, OCH₃).[9]

Interpretation:

-

δ 9.56 (br s, 1H): The broad singlet far downfield is characteristic of the acidic enolic hydroxyl proton. Its broadness is due to chemical exchange.

-

δ 7.37 (d, 1H): This doublet corresponds to the proton at the C5 position of the thiophene ring. It is coupled to the C4 proton.

-

δ 6.74 (d, 1H): This doublet corresponds to the proton at the C4 position, coupled to the C5 proton with a typical thiophene coupling constant of 5.2 Hz.

-

δ 3.89 (s, 3H): The sharp singlet integrating to three protons is assigned to the methyl ester group.

Mass Spectrometry (MS)

Expected Data: GC-MS m/z 158 (M+).[9]

Interpretation: The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 158, corresponding to the molecular weight of the compound (C₆H₆O₃S).[9] Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 127, or the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 99.

Infrared (IR) Spectroscopy

Expected Absorptions: While a full spectrum is not provided in the search results, the characteristic IR absorption bands can be predicted based on the functional groups present:

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.

-

~3100 cm⁻¹: Aromatic C-H stretching from the thiophene ring.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1680-1660 cm⁻¹: C=O stretching of the α,β-unsaturated ester, which is conjugated with the ring and influenced by intramolecular hydrogen bonding.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

~1250 cm⁻¹: C-O stretching of the ester group.

Experimental Protocol for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization of the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its three key components: the enolic hydroxyl group, the methyl ester, and the thiophene ring.

-

Hydroxyl Group: The acidic O-H group can be easily deprotonated to form a nucleophilic oxygen, which can undergo O-alkylation or O-acylation to introduce a variety of substituents. This is a common strategy for modifying the molecule's properties.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. It can also be reduced to the primary alcohol.

-

Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution. The directing effects of the hydroxyl and carboxylate groups will influence the position of substitution, typically favoring the C5 position. Halogenation (e.g., bromination, chlorination) at the C4 and C5 positions is also a known transformation for related structures.

Caption: Key sites of chemical reactivity on the molecule.

Applications in Medicinal Chemistry

Thiophene derivatives are widely investigated for their therapeutic potential. While specific marketed drugs directly using this compound as the final API are not prominent, its role as an intermediate is significant. It serves as a scaffold for building molecules with potential biological activities, including:

-

Antioxidant and Antibacterial Agents: The thiophene nucleus is a key feature in compounds designed to have antioxidant and antibacterial properties.[2] The functional groups on this compound allow for the attachment of various pharmacophores to modulate this activity.

-

Precursor to Fused Heterocycles: It is an excellent starting material for synthesizing thieno[3,2-b]indoles and other fused heterocyclic systems, which are classes of compounds with demonstrated biological effects.[1]

-

Intermediate for Anesthetics: Related compounds, such as Methyl 3-amino-4-methylthiophene-2-carboxylate, are used in the manufacturing of local anesthetics like Articaine, highlighting the importance of this class of thiophenes in pharmaceutical production.[10]

Handling, Storage, and Safety

Safety:

-

Hazard Class: IRRITANT.[4]

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection).[4]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a Type N95 (US) respirator are recommended.

Storage:

-

Store in a cool, dry place in tightly sealed containers.[7]

-

Keep away from strong oxidizing agents.[7]

-

Recommended storage temperature is 4°C, protected from light.[5]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of physical and chemical properties. Its straightforward and scalable synthesis makes it readily accessible for research and development. The compound's versatile reactivity, centered on its hydroxyl, ester, and thiophene functionalities, provides chemists with a powerful tool for constructing complex molecules. Its established role as a scaffold in the synthesis of biologically active compounds ensures its continued importance in the fields of medicinal chemistry and drug discovery. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 5118-06-9 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound(5118-06-9) 1H NMR [m.chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

Methyl 3-hydroxythiophene-2-carboxylate structure and tautomerism

An In-Depth Technical Guide to the Structure and Tautomerism of Methyl 3-hydroxythiophene-2-carboxylate

Authored by a Senior Application Scientist

Introduction: The Versatile Thiophene Building Block

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties, largely governed by a fascinating tautomeric equilibrium, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials.[1][3] This guide provides an in-depth exploration of the structure, synthesis, and tautomeric nature of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and the self-validating systems of protocols that ensure reliable outcomes.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 5118-06-9) is a disubstituted thiophene derivative.[4][5][6][7][8] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is functionalized with a hydroxyl group at the 3-position and a methyl carboxylate group at the 2-position.[1] This arrangement is crucial as it sets the stage for the keto-enol tautomerism that defines much of its chemistry.

| Property | Value | Source(s) |

| CAS Number | 5118-06-9 | [4][5][6][7][8] |

| Molecular Formula | C₆H₆O₃S | [4][5][6][7] |

| Molecular Weight | 158.18 g/mol | [4][5][6][7] |

| Appearance | White to pale yellow or brown crystalline powder | [4][5][9] |

| Melting Point | 38-43 °C | [5][8] |

| Boiling Point | 107-109 °C at 13 mmHg | [5][8] |

| Solubility | Slightly soluble in water | [5] |

Synthesis: A Reliable Synthetic Protocol

A common and effective method for synthesizing this compound is based on the procedure reported by Huddleston and Barker.[4] This approach involves the reaction of methyl thioglycolate with methyl 2-chloroacrylate in the presence of a base, such as sodium methoxide.

The causality behind this choice of reactants is elegant in its simplicity. Methyl thioglycolate provides the sulfur atom and the carbon atom that will become C2 of the thiophene ring, along with its attached ester group. Methyl 2-chloroacrylate provides the remaining three carbon atoms of the thiophene backbone. The base facilitates the initial deprotonation of the thioglycolate, creating a nucleophile that attacks the chloroacrylate, leading to a cyclization reaction and subsequent aromatization to form the stable thiophene ring.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful completion and characterization of the product confirm the efficacy of the chosen methodology.

-

Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 15 mL of anhydrous methanol. Carefully add 700 mg (30 mmol) of sodium metal in small portions. Allow the sodium to react completely to form a 2 M solution of sodium methoxide.

-

Initial Reaction: Cool the sodium methoxide solution to 0°C using an ice bath. Add 1.9 g (18 mmol) of methyl mercaptoacetate (methyl thioglycolate) dropwise.

-

Addition of Chloroacrylate: Slowly add 2.1 g (17.4 mmol) of methyl 2-chloroacrylate dropwise to the cooled reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight under a nitrogen atmosphere.

-

Work-up: Cool the reaction mixture back to 0°C. Quench the reaction by carefully adding approximately 5 mL of 4 M aqueous hydrochloric acid until the solution is acidic.

-

Extraction: Add water to the mixture and extract twice with ethyl acetate.

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4] The resulting brown oil typically solidifies upon standing and can often be used in subsequent steps without further purification.[4]

Caption: Synthetic workflow for this compound.

The Core Concept: Keto-Enol Tautomerism

The most critical aspect of this compound's chemistry is its existence as a mixture of two rapidly interconverting isomers, or tautomers.[10][11][12][13][14] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[10][12][15]

-

The "Enol" Tautomer: this compound. This form features the aromatic thiophene ring with a hydroxyl (-OH) group.

-

The "Keto" Tautomer: Methyl 3-oxo-2,3-dihydrothiophene-2-carboxylate. This form is non-aromatic and contains a ketone (C=O) group within the ring at the 3-position.

The equilibrium between these two forms is dynamic and influenced by several factors. For many simple ketones, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[10][15] However, for β-dicarbonyl and related systems like β-keto esters, the enol form can be significantly stabilized.[10][11][16] In the case of this compound, the enol form benefits from the aromaticity of the thiophene ring and potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the ester group.

The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, the enol form is often favored as it can form a stable intramolecular hydrogen bond. In polar, protic solvents, this advantage is diminished as the solvent molecules can hydrogen bond with the keto form, potentially shifting the equilibrium.[11]

Caption: Keto-Enol tautomerism of the title compound.

Evidentiary Support: Spectroscopic and Computational Analysis

Distinguishing and quantifying the keto and enol tautomers is crucial for understanding the compound's reactivity. This is achieved through a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for observing both tautomers simultaneously.

-

Enol Form: The ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic thiophene protons, typically as two doublets around 6.74 and 7.37 ppm.[4] A broad singlet for the enolic hydroxyl proton appears further downfield, around 9.56 ppm. The methyl ester protons appear as a sharp singlet around 3.89 ppm.[4]

-

Keto Form: The keto tautomer would exhibit different signals. The C4 and C5 protons would likely still be doublets but in a different chemical shift region. Crucially, the proton at the C2 position would appear as a singlet, and there would be a methylene signal (CH₂) for the protons at C4 if the double bond shifts. The absence of a distinct enolic OH peak and the appearance of aliphatic proton signals would indicate the presence of the keto form.

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are invaluable for probing the electronic structure and relative stabilities of the tautomers.[17][18][19][20][21] These computational studies can:

-

Calculate the ground-state energies of both the keto and enol forms, predicting which tautomer is thermodynamically more stable under vacuum or in various solvent models.

-

Simulate vibrational spectra (IR) to aid in the assignment of experimental peaks.

-

Map the electron density and molecular electrostatic potential (ESP), providing insights into the reactive sites of each tautomer.[20] For instance, DFT studies on related thiophene carboxylic acids have shown how intramolecular interactions can polarize the molecule and influence its reactivity.[20][21]

Reactivity and Applications in Drug Development

The dual nature of this compound, existing as both a nucleophilic enol and an electrophilic keto form, makes it a versatile synthetic intermediate.[5][22]

-

As a Nucleophile: The enol form can be deprotonated to form an enolate, which is a potent nucleophile. This reactivity is harnessed in reactions like alkylations and condensations.

-

As a Diene/Dienophile: The thiophene ring system can participate in cycloaddition reactions, although this is less common for simple thiophenes.

-

Electrophilic Halogenation: The electron-rich aromatic ring of the enol form is susceptible to electrophilic substitution. For instance, straightforward halogenation can lead to intermediates like methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates.[22] These halogenated derivatives are themselves useful precursors for further functionalization, such as the synthesis of ethers of thiotetronic acids.[22]

The thiophene scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the this compound core at multiple positions allows for the generation of compound libraries for screening against various biological targets.[1]

Conclusion

This compound is more than a simple heterocyclic molecule; it is a dynamic system governed by a keto-enol tautomeric equilibrium. This equilibrium dictates its structure, stability, and reactivity. A thorough understanding of this tautomerism, supported by robust synthetic protocols and detailed spectroscopic and computational analysis, is essential for any researcher aiming to leverage this compound's full potential. Its proven utility as a versatile building block ensures its continued importance in the design and synthesis of novel therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 5118-06-9 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3-羟基噻酚-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. fiveable.me [fiveable.me]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Khan Academy [khanacademy.org]

- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Reactions with this compound. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Methyl 3-hydroxythiophene-2-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and formulation. This guide provides a comprehensive technical overview of the solubility of Methyl 3-hydroxythiophene-2-carboxylate, a versatile heterocyclic building block. In the absence of extensive empirical solubility data in the public domain, this document furnishes a robust framework for both the theoretical prediction and experimental determination of its solubility in a range of common organic solvents. We delve into the principles of "like dissolves like" and employ Hansen Solubility Parameters (HSP) for a nuanced prediction of solubility. Furthermore, a detailed, self-validating experimental protocol using the shake-flask method is presented to enable researchers to generate precise and reliable quantitative solubility data. This guide is intended to be a practical resource for scientists, enabling informed solvent selection for synthesis, purification, formulation, and various analytical applications.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (CAS No: 5118-06-9) is a key heterocyclic compound with a molecular formula of C₆H₆O₃S and a molecular weight of 158.18 g/mol [1][2]. Its structure, featuring a thiophene ring, a hydroxyl group, and a methyl ester, imparts a unique combination of polarity and hydrogen bonding capabilities, making it a valuable intermediate in medicinal chemistry and materials science. The solubility of this compound is a pivotal factor that dictates its utility in various applications. For instance, in organic synthesis, solvent selection is crucial for reaction kinetics, yield, and purity. In drug development, the solubility of an API or its intermediates in various physiological and non-physiological media is a key determinant of its bioavailability and developability[3].

This guide aims to bridge the current knowledge gap regarding the solubility of this compound in common organic solvents. We will first explore a theoretical framework for predicting its solubility and then provide a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃S | [1][2] |

| Molecular Weight | 158.18 g/mol | [1][2] |

| Appearance | White to pale yellow solid | [1][4] |

| Melting Point | 38-43 °C | [1][5] |

| Water Solubility | Slightly soluble | [5][6] |

| Hydrogen Bond Donor | 1 | [7] |

| Hydrogen Bond Acceptor | 4 | [7] |

| LogP (Predicted) | 1.24 | [7] |

The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the carbonyl oxygens and the hydroxyl oxygen) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. The thiophene ring and the methyl group contribute to its non-polar character. The predicted LogP value of 1.24 indicates a moderate lipophilicity.

Theoretical Prediction of Solubility: A Hansen Solubility Parameter (HSP) Approach

The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A more quantitative and predictive framework is offered by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH)[1][8]. The principle is that substances with similar HSP values are likely to be miscible.

The three Hansen parameters can be plotted in a 3D space, and for a given solute, a "solubility sphere" can be defined. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute.

While experimentally determined HSP values for this compound are not available, we can estimate them based on its structure and functional groups. The presence of a hydroxyl group and ester functionality suggests significant contributions from polar and hydrogen bonding interactions.

Below is a table of predicted solubility of this compound in a range of common organic solvents based on the principle of "like dissolves like" and a qualitative comparison of their properties. A quantitative prediction would require specialized software for HSP calculation.

| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Predicted Solubility | Rationale |

| Hexane | Low (1.9) | Non-polar, Aprotic | Low | Mismatch in polarity and hydrogen bonding capabilities. |

| Toluene | Low (2.4) | Non-polar, Aprotic | Low to Moderate | The aromatic nature of toluene might offer some interaction with the thiophene ring, but the overall polarity mismatch is significant. |

| Dichloromethane | Medium (9.1) | Aprotic, Polar | Moderate | The polarity is more compatible, but the lack of hydrogen bonding from the solvent is a limiting factor. |

| Ethyl Acetate | Medium (6.0) | Aprotic, Polar | Good | The ester functionality of ethyl acetate is similar to the solute, and it can act as a hydrogen bond acceptor. |

| Acetone | High (20.7) | Aprotic, Polar | Good | High polarity and the ability to accept hydrogen bonds make it a promising solvent. |

| Isopropanol | High (19.9) | Protic, Polar | High | Capable of both donating and accepting hydrogen bonds, and has a good polarity match. |

| Ethanol | High (24.6) | Protic, Polar | High | Similar to isopropanol, it is a polar, protic solvent that can engage in hydrogen bonding. |

| Methanol | High (32.7) | Protic, Polar | High | The most polar of the alcohols listed, with strong hydrogen bonding capabilities. |

| Water | Very High (80.1) | Protic, Polar | Low to Moderate | While capable of extensive hydrogen bonding, the non-polar thiophene ring and methyl group limit its solubility, consistent with the "slightly soluble" observation[5][6]. |

| Dimethyl Sulfoxide (DMSO) | Very High (46.7) | Aprotic, Polar | High | A highly polar aprotic solvent that is an excellent hydrogen bond acceptor. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate and reliable quantitative data, an experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent[9][10]. The following protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the measurement.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is necessary.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Sealing and Mixing: Tightly seal the vials to prevent solvent evaporation. Briefly vortex the vials to disperse the solid.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C). The system should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h) and the solubility measured. Equilibrium is confirmed when the solubility values from consecutive time points are consistent.

-

Sedimentation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The filter material must be chemically compatible with the solvent.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Quantification: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Generate a calibration curve by plotting the analytical response versus concentration. Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution, which represents the solubility.

Intermolecular Interactions and Solubility

The solubility of this compound in different organic solvents is governed by the interplay of various intermolecular forces.

Caption: Intermolecular forces governing solubility.

-

In Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonds can form between the solvent and both the hydroxyl and carbonyl groups of the solute, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can accept hydrogen bonds from the solute's hydroxyl group and engage in strong dipole-dipole interactions. This also results in high solubility.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The dominant intermolecular forces in these solvents are weak London dispersion forces. The significant mismatch in polarity and the inability of these solvents to form hydrogen bonds with the solute lead to poor solubility.

Conclusion and Practical Recommendations

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Based on theoretical predictions, polar solvents, particularly those capable of hydrogen bonding (e.g., alcohols, DMSO, and ethyl acetate), are expected to be effective solvents. Conversely, non-polar solvents like hexane and toluene are predicted to be poor solvents.

For researchers and drug development professionals, it is highly recommended to perform experimental solubility determinations using the provided shake-flask protocol to obtain precise quantitative data for their specific applications. This will enable rational solvent selection for synthesis, purification, formulation, and analytical method development, ultimately leading to more robust and reproducible scientific outcomes.

References

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 6. Properties of Solvents Used in Organic Chemistry [murov.info]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Discovery and History of Thiophene Carboxylates

<_

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies of thiophene carboxylates. Moving beyond a simple chronological account, we delve into the causal relationships behind experimental choices, the validation of protocols, and the authoritative scientific foundations that have propelled this class of compounds to the forefront of medicinal chemistry and materials science.

The Serendipitous Discovery of the Thiophene Ring

The story of thiophene carboxylates begins with the discovery of the parent heterocycle, thiophene. In 1882, Victor Meyer, a renowned German chemist, was investigating the properties of benzene derived from coal tar.[1][2] He observed that when this crude benzene was mixed with isatin and sulfuric acid, a vibrant blue dye called indophenin was formed.[3] For a long time, this reaction was believed to be characteristic of benzene itself.

However, Meyer's meticulous scientific approach led him to a crucial discovery. When he used pure benzene, synthesized by the decarboxylation of benzoic acid, the blue color failed to appear.[2] This indicated the presence of an impurity in the coal tar-derived benzene that was responsible for the color change. Through careful isolation and characterization, Meyer identified this sulfur-containing contaminant as a novel five-membered aromatic heterocycle, which he named "thiophene."[4][5] This discovery not only introduced a new class of compounds to the world of chemistry but also laid the groundwork for the future development of its derivatives, including the critically important thiophene carboxylates.

Early Synthetic Approaches to Thiophene Carboxylates

Following the discovery of thiophene, the scientific community began to explore its chemistry and devise methods for its functionalization. The introduction of a carboxyl group onto the thiophene ring was a key objective, as carboxylic acids are versatile intermediates for the synthesis of a wide range of more complex molecules.

Early methods for the synthesis of thiophenecarboxylic acids were often extensions of classical organic reactions. One of the most common approaches involved the oxidation of alkylthiophenes. For instance, 2-acetylthiophene could be oxidized to yield thiophene-2-carboxylic acid.[6] Another early method involved the carbonation of thienyllithium, which is formed by the deprotonation of thiophene with a strong base like butyllithium.[1][7]

A significant early synthesis of the thiophene ring itself, which could then be functionalized, was the Paal-Knorr thiophene synthesis. This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀).[1] While not a direct carboxylation method, it provided a route to substituted thiophenes that could subsequently be carboxylated.

These initial synthetic routes, while foundational, often suffered from limitations such as harsh reaction conditions, low yields, and a lack of regioselectivity. The need for more efficient and versatile methods for the synthesis of thiophene carboxylates became a driving force for further research and innovation in the field.

The Evolution of Synthetic Methodologies

The mid-20th century and beyond witnessed a paradigm shift in the synthesis of thiophene carboxylates, driven by the advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions and, more recently, C-H activation strategies.

From Grignard Reagents to Palladium Catalysis

The use of Grignard reagents provided a more reliable method for the introduction of a carboxyl group. By reacting a halogenated thiophene with magnesium, a thienylmagnesium halide could be formed, which upon reaction with carbon dioxide, yielded the corresponding thiophenecarboxylic acid.[8]

However, the development of palladium-catalyzed carbonylation reactions represented a major leap forward. These methods allow for the direct conversion of halothiophenes to their corresponding esters or acids under relatively mild conditions, often with high yields and excellent functional group tolerance.[7][8]

The Rise of C-H Activation

More recently, the field has moved towards the even more efficient strategy of direct C-H carboxylation. This approach avoids the pre-functionalization of the thiophene ring (e.g., halogenation), thereby reducing the number of synthetic steps and improving atom economy. Catalytic systems, often involving silver (Ag) or other transition metals, have been developed to facilitate the direct reaction of a C-H bond on the thiophene ring with carbon dioxide.[9][10]

The following workflow illustrates the conceptual evolution of these synthetic strategies:

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Theoretical Chemist's Guide to Methyl 3-hydroxythiophene-2-carboxylate: Unveiling Molecular Properties Through Computational Investigation

Introduction: The Significance of a Substituted Thiophene

Methyl 3-hydroxythiophene-2-carboxylate is a member of the thiophene family, a class of sulfur-containing heterocyclic compounds integral to the development of pharmaceuticals and functional materials. The specific arrangement of the hydroxyl and carboxylate groups on the thiophene ring imparts a unique electronic and chemical character, making it a valuable synthon in organic chemistry. Theoretical studies provide a powerful lens through which we can understand the intrinsic properties of this molecule at a sub-atomic level, offering insights that can guide its application in drug design and materials science. This guide will provide a comprehensive overview of the theoretical approaches used to characterize this compound, from fundamental geometric and electronic properties to its predicted reactivity and spectroscopic signatures.

Part 1: Foundational Computational Methodologies

To theoretically investigate a molecule such as this compound, a robust computational approach is paramount. Density Functional Theory (DFT) has emerged as a highly effective method, balancing computational cost with accuracy for systems of this size.[1] The choice of functional and basis set is a critical first step, directly influencing the quality of the calculated results.

Selecting the Appropriate Level of Theory

For thiophene derivatives, the B3LYP functional has been widely used and has demonstrated good agreement with experimental data for geometric parameters and vibrational frequencies.[2][3] Therefore, it serves as a reliable starting point. To accurately describe the electronic distribution, including the lone pairs on the oxygen and sulfur atoms, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately modeling anions and systems with lone pairs, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron cloud.

Proposed Computational Workflow

A systematic theoretical investigation of this compound would follow a well-defined workflow. The initial step is a geometry optimization to find the lowest energy conformation of the molecule. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to obtain the theoretical vibrational spectrum.[4] Subsequent calculations can then be performed on this optimized geometry to determine a range of electronic and spectroscopic properties.

Caption: A typical DFT-based workflow for the theoretical characterization of this compound.

Part 2: Molecular Geometry and Electronic Structure

The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Theoretical calculations can provide precise data on bond lengths, bond angles, and the electronic landscape.

Optimized Molecular Geometry

The geometry of this compound is expected to be largely planar, a common feature of conjugated systems like thiophene.[5] The bond lengths within the thiophene ring will deviate from those of a simple alkane or alkene due to the aromatic character. For instance, the C-S bond lengths are predicted to be shorter than a typical single bond, indicating some degree of double bond character. The table below presents predicted bond lengths and angles for key structural features, based on typical values for similar thiophene derivatives.

| Parameter | Predicted Value | Justification |

| C-S Bond Length | ~1.72 Å | Shorter than a typical C-S single bond due to aromaticity. |

| C=C Bond Length | ~1.37 Å | Typical for a conjugated system. |

| C-C Bond Length | ~1.42 Å | Intermediate between a single and double bond. |

| C=O Bond Length | ~1.21 Å | Standard for a carbonyl group in an ester. |

| C-O (ester) Bond Length | ~1.35 Å | Typical for an ester linkage. |

| C-O (hydroxyl) Bond Length | ~1.36 Å | Standard for a hydroxyl group attached to an aromatic ring. |

| C-S-C Bond Angle | ~92° | Consistent with the geometry of a five-membered ring containing sulfur. |

| C-C-C Bond Angle | ~112-115° | Reflects the internal angles of the thiophene ring. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[4][6] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the thiophene ring and the sulfur atom, reflecting the electron-rich nature of the heterocycle. The LUMO, conversely, is likely to be distributed over the carbonyl group of the ester and the thiophene ring, indicating these as potential sites for nucleophilic attack.

Caption: A conceptual diagram of the HOMO and LUMO energy levels for this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[7] It is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as on the sulfur atom. A positive potential is anticipated around the hydrogen atom of the hydroxyl group and the carbon atom of the carbonyl group.

Part 3: Predicted Spectroscopic and Reactivity Properties

Theoretical calculations can predict various spectroscopic properties, providing a valuable tool for the identification and characterization of molecules. Furthermore, reactivity descriptors derived from DFT calculations can offer quantitative insights into a molecule's chemical behavior.

Vibrational Analysis (IR and Raman Spectroscopy)

Frequency calculations not only confirm the stability of the optimized geometry but also provide the theoretical infrared (IR) and Raman spectra.[2] These calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound. Key predicted vibrational modes for this compound are summarized in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3400-3600 | Stretching of the hydroxyl group. |

| C-H Stretch (aromatic) | ~3000-3100 | Stretching of the C-H bonds on the thiophene ring. |

| C-H Stretch (methyl) | ~2850-2960 | Symmetric and asymmetric stretching of the methyl group. |

| C=O Stretch | ~1700-1730 | Stretching of the carbonyl group in the ester. |

| C=C Stretch (ring) | ~1500-1600 | Stretching of the carbon-carbon double bonds in the thiophene ring. |

| C-O Stretch (ester) | ~1200-1300 | Stretching of the C-O single bond in the ester. |

| C-S Stretch | ~600-700 | Stretching of the carbon-sulfur bonds in the ring. |

It is important to note that calculated vibrational frequencies are often systematically overestimated due to the harmonic approximation. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.

Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of a molecule. This provides information about the electronic transitions between molecular orbitals. For this compound, the lowest energy electronic transition is expected to be a π → π* transition, involving the promotion of an electron from the HOMO to the LUMO. The wavelength of this transition will be influenced by the extent of conjugation in the molecule.

Chemical Reactivity Descriptors

Beyond the qualitative insights from FMO and MEP analysis, DFT calculations can provide quantitative reactivity descriptors. These include:

-

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO)/2.

-

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO)/2.

-

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as μ²/2η.

These descriptors can be used to compare the reactivity of this compound with other molecules and to predict its behavior in chemical reactions.

Conclusion

Theoretical studies, primarily using Density Functional Theory, offer a powerful and insightful approach to understanding the fundamental properties of this compound. From its three-dimensional structure and electronic landscape to its predicted spectroscopic signatures and chemical reactivity, computational chemistry provides a detailed molecular portrait. This theoretical framework not only complements experimental investigations but also provides a predictive tool for the rational design of new molecules with desired properties for applications in medicinal chemistry and materials science. The methodologies and expected outcomes outlined in this guide provide a solid foundation for any researcher or scientist seeking to explore the rich chemistry of this versatile thiophene derivative.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Computational study of 3-thiophene acetic acid: Molecular docking, electronic and intermolecular interactions investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Thiophene Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered, sulfur-containing heterocyclic compound, thiophene, has emerged as a "privileged pharmacophore" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromaticity and ability to engage in various non-covalent interactions, have made it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive overview of the biological significance of the thiophene ring, delving into its diverse pharmacological activities, its role as a bioisostere, the underlying structure-activity relationships, and its metabolic fate. Through an exploration of key approved drugs and experimental protocols, this document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the full potential of the thiophene scaffold in contemporary drug discovery endeavors.

Introduction: The Enduring Appeal of a Simple Heterocycle

Heterocyclic scaffolds are fundamental to the architecture of a vast number of biologically active molecules, with over 75% of drugs in clinical use containing at least one such ring system.[3] Among these, thiophene, a simple aromatic ring with the formula C₄H₄S, holds a distinguished position.[4][5] Initially discovered as a contaminant in benzene, its remarkable similarity in physicochemical properties to the phenyl ring, a phenomenon known as bioisosterism, has been a key driver of its adoption in medicinal chemistry.[6] The incorporation of a sulfur heteroatom into the five-membered ring imparts a unique electronic distribution and geometry, which in turn influences a molecule's solubility, metabolic stability, and interactions with biological targets.[1] This guide will explore the multifaceted role of the thiophene ring, from its foundational chemical properties to its application in cutting-edge therapeutic design.

The Thiophene Ring as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The thiophene ring exemplifies this concept through its presence in a wide array of approved drugs with diverse therapeutic applications.[1][2] The US FDA has approved at least 26 drugs containing a thiophene nucleus, spanning various pharmacological classes.[1]

Several factors contribute to the privileged nature of the thiophene ring:

-

Bioisosterism with the Phenyl Ring: The thiophene ring is a classical bioisostere of the benzene ring.[6][7] This allows medicinal chemists to substitute a phenyl group with a thiophene ring to modulate a compound's properties without drastically altering its shape and size, which are often critical for receptor binding. This substitution can lead to improved potency, altered selectivity, and a more favorable pharmacokinetic profile.[8]

-

Modulation of Physicochemical Properties: The presence of the sulfur atom with its lone pairs of electrons influences the ring's electronics, making it more electron-rich than benzene.[1] This can enhance interactions with biological targets through hydrogen bonding and other non-covalent interactions.[1] Furthermore, the thiophene ring can influence the overall lipophilicity and solubility of a molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

-

Synthetic Tractability: The thiophene ring is synthetically accessible through a variety of well-established chemical reactions, such as the Paal-Knorr and Gewald syntheses.[1][4] This allows for the facile introduction of diverse substituents at various positions on the ring, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological activity.

Diverse Pharmacological Activities of Thiophene-Containing Molecules

The versatility of the thiophene scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[1][6][9] This section will highlight some of the key therapeutic areas where thiophene-containing compounds have made a significant impact.

Anti-inflammatory Agents

Thiophene derivatives are prominent in the development of anti-inflammatory drugs.[3] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene ring, including suprofen , tiaprofenic acid , and tenoxicam .[1][3] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1][3] Zileuton , another thiophene-containing drug, acts as a 5-lipoxygenase (LOX) inhibitor, targeting a different pathway in the inflammatory cascade.[3] The aromatic and hydrophobic nature of the thiophene ring is thought to enhance membrane permeability, contributing to the efficacy of these agents.[1]

Anticancer Agents

The thiophene moiety is a key component of several anticancer drugs. Raltitrexed , for example, is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis, and is used in the treatment of colorectal cancer.[1] The thiophene ring in raltitrexed mimics the phenyl ring of the natural folate substrate. Another example is Olmutinib , a thienopyrimidine compound, which acts as an EGFR inhibitor for the treatment of non-small-cell lung cancer (NSCLC).[10]

Central Nervous System (CNS) Agents

Thiophene-based drugs have also found applications in treating neurological and psychiatric disorders. Olanzapine , an atypical antipsychotic used for schizophrenia and bipolar disorder, contains a thieno[b][1][5]diazepine core.[1][3] Tiagabine is an anticonvulsant that works by inhibiting the reuptake of the neurotransmitter GABA.[1] The ability of the thiophene ring to cross the blood-brain barrier is a critical factor in the development of CNS-active drugs.

Antiplatelet Agents

A fascinating example of the thiophene ring's role in drug action is found in antiplatelet agents like clopidogrel and prasugrel .[1] These drugs are prodrugs that require metabolic activation by cytochrome P450 enzymes in the liver.[11] The bioactivation involves the oxidation of the thiophene ring to form a reactive metabolite that irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets, thereby preventing platelet aggregation.[11]

Other Therapeutic Areas

The biological activities of thiophene derivatives extend to numerous other areas, including:

-

Antimicrobial and Antifungal: Cefoxitin and Sertaconazole are examples of thiophene-containing antimicrobial and antifungal agents, respectively.[1][3]

-

Antiviral: Thiophene derivatives have shown promise as antiviral agents.[12]

-

Antioxidant: The electron-rich nature of the thiophene ring can contribute to antioxidant activity.[1]

-

Cardiovascular: Thiophene-based drugs like eprosartan are used to treat hypertension.[1]

The Thiophene Ring as a Bioisostere: A Strategic Tool in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of modern medicinal chemistry.[13][14] The thiophene ring is a classic bioisostere of the benzene ring, a substitution that has been successfully employed in numerous drug discovery programs.[6][7][8]

The rationale behind this substitution is multifaceted:

-

Improved Potency and Selectivity: Replacing a phenyl ring with a thiophene ring can alter the electronic properties and conformation of a molecule, leading to enhanced binding affinity for the target receptor and improved selectivity over off-targets.

-

Modulation of ADME Properties: The introduction of the sulfur heteroatom can impact a molecule's lipophilicity, solubility, and metabolic stability. This can be strategically used to overcome issues with poor absorption, rapid metabolism, or undesirable distribution.

-

Overcoming Patentability Hurdles: In a competitive landscape, the use of a thiophene ring as a bioisosteric replacement for a patented phenyl-containing scaffold can provide a route to novel and patentable chemical matter.

A notable example of successful bioisosteric replacement is the development of the non-steroidal anti-inflammatory drug lornoxicam , which is a thiophene analog of piroxicam .[5] This substitution maintains the anti-inflammatory activity while potentially offering a different pharmacokinetic and side-effect profile.

Caption: Bioisosteric relationship between benzene and thiophene rings.

Metabolism and Toxicological Profile of Thiophene-Containing Compounds

While the thiophene ring is a valuable component of many safe and effective drugs, it is also considered a "structural alert" due to its potential for metabolic bioactivation.[10][11] The metabolism of the thiophene ring, primarily mediated by cytochrome P450 enzymes, can lead to the formation of reactive electrophilic metabolites, namely thiophene S-oxides and thiophene epoxides.[11]

These reactive metabolites can covalently bind to cellular macromolecules such as proteins and DNA, which can lead to cellular dysfunction and toxicity, including hepatotoxicity.[11] A well-known example is tienilic acid , a diuretic that was withdrawn from the market due to severe immune-mediated hepatitis linked to the formation of reactive thiophene metabolites.[11]

However, it is crucial to note that the presence of a thiophene ring does not inherently lead to toxicity.[11] The overall metabolic fate of a thiophene-containing drug is influenced by several factors:

-

The presence of alternative, less toxic metabolic pathways.

-

The efficiency of detoxification pathways, such as conjugation with glutathione.

-

The specific substituents on the thiophene ring, which can influence its susceptibility to oxidation.

For instance, the antipsychotic drug olanzapine is extensively metabolized, but not on the thiophene ring, and is generally considered safe from this perspective.[11] In contrast, the antiplatelet drugs clopidogrel and prasugrel rely on the formation of a reactive metabolite for their therapeutic effect.[11] This highlights the complex interplay between metabolism, efficacy, and toxicity for thiophene-containing compounds.

Case Studies of Thiophene-Based Drugs

To illustrate the practical application of the thiophene ring in drug development, this section provides a closer look at two key approved drugs.

Table 1: Profile of Representative Thiophene-Containing Drugs

| Drug Name | Therapeutic Class | Mechanism of Action | Role of Thiophene Ring |

| Clopidogrel | Antiplatelet | Irreversible inhibitor of the P2Y12 ADP receptor. | The thiophene ring is essential for the drug's prodrug nature and is metabolically activated to the active form.[1][11] |

| Olanzapine | Antipsychotic | Antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. | The thieno[b][1][5]diazepine core is crucial for its pharmacological activity and receptor binding profile.[1][11] |

| Suprofen | Anti-inflammatory (NSAID) | Non-selective COX inhibitor. | The thiophene ring is a key part of the pharmacophore responsible for its anti-inflammatory effects.[1] |

Experimental Protocols: A Practical Approach

The evaluation of novel thiophene derivatives requires a robust set of experimental assays. The following is a representative protocol for the in vitro assessment of the anti-inflammatory activity of a novel thiophene-containing compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine the inhibitory potential of a novel thiophene derivative against the human cyclooxygenase-2 (COX-2) enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test thiophene compound

-

Celecoxib (positive control)

-

DMSO (vehicle)

-

96-well microplate

-

Microplate reader

Methodology:

-

Compound Preparation: Prepare a stock solution of the test thiophene compound and celecoxib in DMSO. Create a series of dilutions to obtain a range of final assay concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

-

Inhibitor Incubation: Add the diluted test compound, celecoxib, or DMSO (vehicle control) to the respective wells. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Termination and Detection: After a specified incubation period, stop the reaction and add the colorimetric substrate. The amount of product formed is proportional to the COX-2 activity.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: A generalized experimental workflow for evaluating the in vitro activity of thiophene derivatives.

Future Perspectives and Emerging Trends

The exploration of the thiophene ring in drug discovery is far from complete. Future research is likely to focus on several key areas:

-

Novel Scaffolds and Architectures: The development of new synthetic methodologies will enable the creation of more complex and diverse thiophene-containing scaffolds, opening up new avenues for targeting challenging biological pathways.

-

Targeted Drug Delivery: The unique properties of the thiophene ring may be exploited for the development of targeted drug delivery systems, enhancing efficacy and reducing off-target effects.

-

Polypharmacology: The privileged nature of the thiophene scaffold makes it an attractive starting point for the design of multi-target drugs, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.

-

Computational Approaches: In silico methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in the rational design and optimization of thiophene-based drug candidates.[1]

Conclusion

The thiophene ring has firmly established itself as a cornerstone of modern medicinal chemistry. Its versatility as a privileged scaffold, its utility as a bioisostere, and its presence in a wide range of clinically successful drugs underscore its profound biological significance. While its metabolic profile requires careful consideration during the drug development process, a deep understanding of its chemistry and pharmacology provides researchers with a powerful tool to design the next generation of innovative therapeutics. The continued exploration of the thiophene nucleus promises to yield novel drug candidates with improved efficacy and safety profiles, addressing unmet medical needs across a spectrum of diseases.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chigroup.site [chigroup.site]

Methyl 3-hydroxythiophene-2-carboxylate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Methyl 3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 5118-06-9) is a heterocyclic building block utilized in medicinal chemistry and organic synthesis.[1][2][3] Its utility as a reactant, for instance in the synthesis of nitro-products, makes it a valuable compound in the development of novel chemical entities.[1][3] However, its safe and effective use in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses necessary for the responsible use of this compound. It is designed to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment.

Chemical and Physical Properties

Understanding the fundamental physical and chemical properties of a substance is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.

| Property | Value | Source(s) |

| CAS Number | 5118-06-9 | [4] |

| Molecular Formula | C₆H₆O₃S | [4] |

| Molecular Weight | 158.18 g/mol | [4] |

| Appearance | White to light yellow or pale cream crystalline powder | [1][2] |

| Melting Point | 38-43 °C (lit.) | [1][3] |

| Boiling Point | 107-109 °C at 13 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3][5] |

| Solubility | Slightly soluble in water | [1][3] |

| Storage Class | 11 - Combustible Solids | [5] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. While one supplier datasheet classifies it as non-hazardous[6], the consensus from multiple other chemical suppliers indicates otherwise.[4][7] For the purpose of ensuring maximum safety, it is imperative to adhere to the more stringent classification. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]

The compound is considered harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4]

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [4][7] |